The Strategic Utility of 3-(2,6-Dichloro-benzyloxy)-piperidine Hydrochloride in Medicinal Chemistry: A Comprehensive Technical Guide
The Strategic Utility of 3-(2,6-Dichloro-benzyloxy)-piperidine Hydrochloride in Medicinal Chemistry: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery, the selection of robust, pre-validated chemical building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 3-(2,6-dichloro-benzyloxy)-piperidine hydrochloride (CAS: 1289385-64-3)[1] has emerged as a highly versatile pharmacophore scaffold[2]. By combining a basic, sp3-rich piperidine core with a sterically shielded, lipophilic 2,6-dichlorobenzyloxy moiety, this compound offers an optimal balance of target engagement, metabolic stability, and physicochemical properties.
This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and applications in medicinal chemistry, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
To understand the utility of this building block, we must deconstruct its physicochemical properties and the specific causality behind its structural motifs.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the hydrochloride salt form:
| Property | Value | Rationale / Impact |
| IUPAC Name | 3-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 1289385-64-3 | Unique identifier for procurement and inventory[3]. |
| Molecular Formula | C₁₂H₁₆Cl₃NO | Indicates the hydrochloride salt form (includes HCl). |
| Molecular Weight | 296.62 g/mol | Highly efficient ligand efficiency (LE) starting point. |
| Physical State | Solid (Crystalline Powder) | Ensures shelf-stability and prevents oxidative degradation. |
| Amine pKa (est.) | ~9.5 | Predominantly protonated at physiological pH (7.4). |
Pharmacophore Logic
The architecture of 3-(2,6-dichloro-benzyloxy)-piperidine is not arbitrary; it is engineered to solve specific challenges in target binding and pharmacokinetics.
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The 2,6-Dichlorophenyl Motif: The addition of chlorine atoms at the ortho positions provides severe steric hindrance. This locks the conformation of the benzyl group nearly perpendicular to the ether plane, minimizing the entropic penalty upon binding to a target protein's hydrophobic pocket. Furthermore, these halogens block cytochrome P450-mediated aromatic oxidation at the highly reactive ortho positions, significantly increasing the metabolic half-life of the scaffold[4].
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The Piperidine Ring: The saturated nitrogen heterocycle provides a basic center. At physiological pH, the protonated amine acts as a potent hydrogen bond donor and can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding sites, such as GPCR orthosteric sites or kinase hinge regions[5].
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The Ether Linkage: Acts as a flexible spacer and a hydrogen bond acceptor, allowing the molecule to adopt multiple binding conformations while maintaining a low molecular weight.
Fig 1: Pharmacophore logic and target interaction profile of the structural motifs.
Synthetic Methodology & Protocol
The synthesis of 3-(2,6-dichloro-benzyloxy)-piperidine relies on a tightly controlled. The protocol below is designed as a self-validating system , ensuring that researchers can verify the success of each step mechanistically.
Step-by-Step Experimental Workflow
Step 1: N-Protection (Formation of 1-Boc-3-hydroxypiperidine)
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Causality: The secondary amine of piperidine is highly nucleophilic. If left unprotected, it will preferentially react with the benzyl bromide, leading to N-alkylation rather than the desired O-alkylation. Boc (tert-butyloxycarbonyl) protection is mandatory to sterically and electronically deactivate the nitrogen.
Step 2: Etherification (O-Alkylation)
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Reagents: 1-Boc-3-hydroxypiperidine (1.0 eq), 2,6-dichlorobenzyl bromide (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), anhydrous DMF.
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Procedure: Dissolve the protected piperidine in anhydrous DMF and cool to 0°C under inert atmosphere (N₂). Add NaH portion-wise. Stir for 30 minutes, then add 2,6-dichlorobenzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the secondary alcohol, forming a highly reactive alkoxide. DMF is chosen as a polar aprotic solvent because it solvates the sodium cation effectively, leaving the alkoxide as a "naked," highly nucleophilic anion.
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Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting alcohol (which stains heavily with KMnO₄) and the appearance of a higher Rf, UV-active spot confirms full conversion.
Step 3: Deprotection and Salt Formation
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM). Add an excess of 4M HCl in Dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the product.
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Causality: Acidic cleavage of the Boc group releases the free amine, which immediately protonates in the presence of HCl to form the hydrochloride salt. The HCl salt form is explicitly chosen over the free base because it prevents oxidative degradation, improves handling (yielding a crystalline solid powder rather than an oily free base), and vastly enhances aqueous solubility for downstream biological assays.
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Self-Validation (Analytical): ¹H-NMR (DMSO-d₆) will show the complete disappearance of the large singlet at ~1.4 ppm (Boc group) and the appearance of a broad, exchangeable peak at ~9.0–9.5 ppm, confirming the presence of the protonated amine (NH₂⁺).
Fig 2: Step-by-step synthetic workflow for 3-(2,6-dichloro-benzyloxy)-piperidine HCl.
Applications in Drug Discovery
The 3-(2,6-dichloro-benzyloxy)-piperidine scaffold is not just a structural curiosity; it is actively deployed across multiple therapeutic areas due to its favorable binding kinetics.
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Soluble Epoxide Hydrolase (sEH) Inhibitors: The 2,6-dichlorobenzyloxy moiety is a recognized pharmacophore in the design of sEH inhibitors. These enzymes are involved in the metabolism of arachidonic epoxides, and their inhibition is a major target for regulating blood pressure and treating cardiovascular diseases[6]. The lipophilic dichlorophenyl group perfectly occupies the hydrophobic pocket of the sEH active site.
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Antimicrobial and Analgesic Agents: Derivatives containing the 2,6-dichlorobenzyloxy group (often linked to heterocycles like thiazoles, oxazoles, or piperidines) have demonstrated significant in vitro antibacterial activity against strains like S. aureus and E. coli[4]. Furthermore, piperidine-linked derivatives have been heavily investigated for their dose-dependent analgesic properties[5].
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Respiratory Disease Therapeutics: The scaffold is frequently utilized in the synthesis of phenethanolamine derivatives and secondary antagonists for the treatment of respiratory diseases. The piperidine ring mimics the tertiary amine groups required for receptor engagement, while the ether linkage provides the necessary flexibility to achieve optimal receptor fit[7].
References
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BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase". BRENDA. Available at:[Link]
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SciSpace Literature Review. "Imidazole: Having Versatile Biological Activities". SciSpace. Available at:[Link]
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ResearchGate Publications. "Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone". ResearchGate. Available at:[Link]
Sources
- 1. CAS:1289388-40-4, 2-(((2,6-Dichlorobenzyl)oxy)methyl)piperidine hydrochloride-毕得医药 [bidepharm.com]
- 2. 1289385-64-3 | 3-((2,6-Dichlorobenzyl)oxy)piperidine hydrochloride - AiFChem [aifchem.com]
- 3. 1121586-62-6|3-[(2,6-Dichlorobenzyl)oxy]azetidine|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Homo sapiens and UniProt Accession P34913 - BRENDA Enzyme Database [brenda-enzymes.org]
- 7. US7776895B2 - Inhalation devices for delivering phenethanolamine derivatives for the treatment of respiratory diseases - Google Patents [patents.google.com]
